Cobalt dibenzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

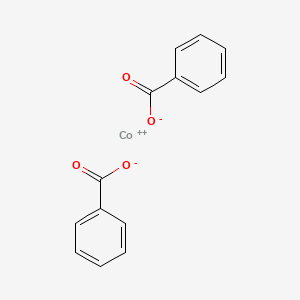

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

cobalt(2+);dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYAMOAYBXKUII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890532 | |

| Record name | Cobalt benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-69-4 | |

| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cobalt Dibenzoate from Cobalt Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cobalt dibenzoate from cobalt carbonate. The information presented is intended for a technical audience and details the experimental protocol, key reaction data, and a visual representation of the synthesis workflow.

Introduction

This compound, an organometallic compound, serves as a versatile precursor and catalyst in various chemical transformations. Its synthesis from readily available starting materials like cobalt carbonate and benzoic acid is a fundamental process in coordination chemistry. This document outlines a reliable method for the preparation of cobalt(II) benzoate trihydrate, a common hydrated form of the target compound.

Reaction Scheme

The synthesis proceeds via an acid-base reaction between cobalt carbonate and benzoic acid in an aqueous medium. The overall reaction can be represented as follows:

CoCO₃ + 2C₇H₆O₂ + 2H₂O → Co(C₇H₅O₂)₂·3H₂O + CO₂

Experimental Protocol

This section details the experimental procedure for the synthesis of cobalt(II) benzoate trihydrate from cobalt carbonate.

3.1. Materials and Equipment

-

Reagents:

-

Cobalt(II) carbonate (CoCO₃)

-

Benzoic acid (C₇H₆O₂)

-

Deionized water

-

-

Equipment:

-

Beaker

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

-

Standard laboratory glassware

-

3.2. Synthesis Procedure [1]

-

To a 100 mL beaker, add cobalt(II) carbonate (0.0975 g, 0.82 mmol) and benzoic acid (0.1 g, 0.82 mmol).

-

Add 75 cm³ of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer with a heating plate and commence stirring.

-

Heat the reaction mixture to boiling and maintain it at this temperature for 3.5 hours. A color change of the solution to pink indicates the progress of the reaction.

-

After the specified time, filter the hot solution to remove any unreacted starting material or solid impurities.

-

Allow the filtrate to cool to room temperature and leave it undisturbed for crystallization. The formation of brown-green crystals of cobalt(II) benzoate trihydrate may take up to three weeks.

-

Isolate the crystals by filtration.

3.3. Purification

The isolated crystals can be further purified by recrystallization. While the specific solvent for recrystallization of this compound is not detailed in the primary literature, a general approach involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to induce the formation of purer crystals. The choice of solvent would require experimental determination, with candidates being polar solvents in which the compound has a higher solubility at elevated temperatures.

Data Presentation

This section summarizes the key quantitative data associated with the synthesis and characterization of cobalt(II) benzoate trihydrate.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Molar Ratio (CoCO₃:Benzoic Acid) | 1:1 | [1] |

| Reaction Time | 3.5 hours | [1] |

| Reaction Temperature | Boiling Water (100 °C) | [1] |

| Yield | 64% | [1] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆CoO₇ | [1] |

| Molecular Weight | 355.20 g/mol | [1] |

| Appearance | Brown-green crystals | [1] |

| Melting Point | 114-116 °C | [2] |

| Elemental Analysis | ||

| Calculated Carbon (%) | 47.34 | [1] |

| Found Carbon (%) | 47.05 | [1] |

| Calculated Hydrogen (%) | 4.54 | [1] |

| Found Hydrogen (%) | 4.07 | [1] |

| FT-IR Data (cm⁻¹) | 3054 (vw), 2977 (s, b), 1591 (m), 1539 (s), 1495 (s), 1420 (s), 1383 (s), 1301 (m), 1070 (m), 1020 (m), 905 (m), 710 (s), 683 (s), 669 (s), 606 (s), 501 (s), 429 (m) | [1] |

(vw = very weak, s = strong, m = medium, b = broad)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound from cobalt carbonate.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Reaction Pathway

The diagram below outlines the logical progression from reactants to the final product.

Caption: Simplified reaction pathway for this compound formation.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Cobalt(II) Benzoate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and thermal properties of cobalt(II) benzoate trihydrate, a coordination complex with noteworthy magnetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Synthesis of Cobalt(II) Benzoate Trihydrate

The synthesis of cobalt(II) benzoate trihydrate can be achieved through the direct reaction of cobalt(II) carbonate with benzoic acid in an aqueous solution.[1]

Experimental Protocol

A detailed experimental protocol for the synthesis of single crystals of cobalt(II) benzoate trihydrate is as follows[1]:

-

Reactant Preparation: In a beaker, combine 0.0975 g (0.82 mmol) of solid cobalt(II) carbonate (CoCO₃) and 0.1 g (0.82 mmol) of solid benzoic acid.

-

Reaction Mixture: Add 75 cm³ of water to the beaker.

-

Reaction Conditions: Stir the reaction mixture and heat it to boiling. Maintain the boiling for approximately 3.5 hours, during which the solution will turn pink.

-

Filtration: Filter the hot solution to remove any unreacted solids.

-

Crystallization: Allow the filtered solution to cool to room temperature and leave it undisturbed for crystallization. Brown-green crystals suitable for single-crystal X-ray diffraction will form over a period of three weeks.

-

Yield and Analysis: The reported yield for this method is approximately 0.0933 g (64%).[1]

The chemical equation for this reaction is:

CoCO₃ + 2C₇H₆O₂ + 2H₂O → Co(C₇H₅O₂)₂·3H₂O + CO₂

Synthesis Workflow

Caption: Workflow for the synthesis of cobalt(II) benzoate trihydrate.

Characterization of Cobalt(II) Benzoate Trihydrate

A comprehensive characterization of cobalt(II) benzoate trihydrate involves various analytical techniques to determine its composition, structure, and physicochemical properties.

Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of the synthesized compound.

| Element | Calculated (%) | Found (%)[1] |

| Carbon (C) | 47.34 | 47.05 |

| Hydrogen (H) | 4.54 | 4.07 |

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands for cobalt(II) benzoate trihydrate are summarized below.

| Wavenumber (cm⁻¹) | Assignment |

| 3054 | C-H stretching (aromatic) |

| 2977 | O-H stretching (water) |

| 1591, 1539, 1495 | Asymmetric COO⁻ stretching |

| 1420, 1383 | Symmetric COO⁻ stretching |

| 710, 683, 669 | C-H bending (aromatic) |

| 501 | Co-O stretching |

Data sourced from[1]

Crystallographic Data

Single-crystal X-ray diffraction provides detailed information about the crystal structure. Cobalt(II) benzoate trihydrate crystallizes in the monoclinic space group I2/a.[2] The structure consists of positively charged chains of [Co(Bz)(H₂O)₂]nⁿ⁺, benzoate anions, and one molecule of solvate water.[1] The cobalt(II) ions are in a slightly compressed tetragonal bipyramidal coordination environment and are triply linked by a bridging benzoate and two aqua ligands.[1]

| Parameter | Value[2] |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 6.2318(4) |

| b (Å) | 34.130(3) |

| c (Å) | 6.9115(4) |

| β (°) | 95.703(7) |

| Volume (ų) | 1462.72(17) |

| Z | 4 |

| Density (calc.) (g/cm³) | 1.613 |

Thermal Decomposition of Cobalt(II) Benzoate Trihydrate

Proposed Thermal Decomposition Pathway

References

An In-depth Technical Guide to the Magnetic Properties of Cobalt(II) Benzoate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) benzoate compounds, with a focus on cobalt(II) benzoate trihydrate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the magnetic behavior of coordination complexes. This document summarizes key magnetic data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these materials.

Quantitative Magnetic Data

The magnetic properties of cobalt(II) benzoate compounds are influenced by factors such as their crystal structure, the coordination environment of the cobalt(II) ions, and the presence of bridging ligands. The following tables summarize the key quantitative magnetic data for various cobalt(II) benzoate compounds as reported in the literature.

Table 1: Magnetic Properties of Cobalt(II) Benzoate Trihydrate

| Parameter | Value | Conditions | Reference |

| Néel Temperature (TN) | 5.5 K | DC magnetic field = 0.01 or 0.1 T | [1] |

| Effective Magnetic Moment (μeff) at 300 K | 5.6 μB | [1] | |

| Maximum Effective Magnetic Moment (μeff) | 15.9 μB | T = 6.5 K | [1] |

| Magnetic Moment (μeff) at 1.9 K | 8.0 μB | [1] | |

| Low-Frequency Relaxation Time (τLF) | > 1.6 s | T = 2.1 K, BDC = 0 T | [2][3] |

| Fitted Low-Frequency Relaxation Time (τLF) | 14 s | T = 2.1 K, BDC = 0 T | [2][3] |

| Energy Barrier for Spin Reversal (U/kB) | 81.3 K | High-frequency channel | [1] |

| Single Chain Magnet Energy Barrier (U/kB) | 5.5 K | Monoclinic form, below 0.6 K | [1] |

| Pre-exponential Factor (τ0) | (1.1 ± 2.5)×10−11 s | Monoclinic form | [1] |

Table 2: Magnetic Properties of Dinuclear and Trinuclear Cobalt(II) Benzoate Complexes

| Compound Type | Magnetic Interaction | Key Findings | Reference |

| Dinuclear with N-heterocyclic ligands | Weak antiferromagnetic | Non-collinear orientation of local D-tensors. Single-ion zero-field splitting (D/hc) of 50–100 cm−1. | [4][5] |

| Trinuclear with iso-nicotinamide | Considerable magnetic anisotropy | Due to single-ion zero-field splitting. | [4] |

| Tetranuclear Cubane {[Co4O4]} | Coexistence of ferromagnetic interactions and zero-field splitting | Complex magnetic behavior due to interplay of first-order spin-orbit coupling, intramolecular interactions, and possible intermolecular antiferromagnetic interactions. | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of cobalt(II) benzoate compounds. This section provides methodologies for key experiments cited in the literature.

Synthesis of Cobalt(II) Benzoate Trihydrate

This protocol is adapted from the synthesis reported by Vráblová et al. (2018).[2]

Materials:

-

Cobalt(II) carbonate (CoCO3)

-

Benzoic acid (C7H6O2)

-

Deionized water

Procedure:

-

In a beaker, combine 0.0975 g (0.82 mmol) of solid CoCO3 and 0.1 g (0.82 mmol) of solid benzoic acid.

-

Add 75 cm3 of deionized water to the beaker.

-

Stir the reaction mixture and heat it to boiling.

-

Maintain the boiling for 3.5 hours, during which the solution will turn pink.

-

Filter the hot solution to remove any unreacted solids.

-

Allow the filtrate to stand undisturbed at room temperature for crystallization.

-

Brown-green single crystals of cobalt(II) benzoate trihydrate will form over a period of three weeks.

-

Isolate the crystals by filtration and dry them in air.

Expected Yield: Approximately 64% (0.0933 g).[2]

DC and AC Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Instrumentation:

-

Quantum Design SQUID magnetometer (or equivalent)

DC Magnetic Susceptibility Protocol:

-

A polycrystalline sample is loaded into a gelatin capsule or other suitable sample holder.

-

The sample is centered in the magnetometer.

-

The temperature is varied over the desired range (e.g., 1.9 K to 300 K).

-

A constant DC magnetic field is applied (e.g., 0.1 T).

-

The magnetic moment is measured at discrete temperature intervals.

-

Data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound, which can be estimated using Pascal's constants.[6]

AC Magnetic Susceptibility Protocol:

-

The sample is prepared and loaded as for the DC measurements.

-

A DC magnetic field is applied (can be zero or a specified value, e.g., 0.1 T).[2]

-

An oscillating AC magnetic field of a specific amplitude (e.g., 0.38 mT) and frequency is applied.[2]

-

The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are measured as a function of temperature and/or frequency.

-

Multiple scans (e.g., ten) may be averaged to improve the signal-to-noise ratio.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure and local environment of paramagnetic species like Co(II).

Instrumentation:

-

X-band EPR spectrometer (or other frequencies like Q-band, W-band)

-

Cryostat for low-temperature measurements

General Protocol:

-

A powdered sample of the cobalt(II) benzoate compound is loaded into an EPR tube.

-

For studies of magnetically dilute systems, the compound can be co-crystallized with a diamagnetic analogue (e.g., a zinc(II) compound).

-

The EPR tube is placed within the spectrometer's resonant cavity.

-

The sample is cooled to the desired temperature (e.g., 5 K).

-

The microwave frequency is set (e.g., X-band, ~9.4 GHz).

-

The external magnetic field is swept over a specific range.

-

The absorption of microwave radiation by the sample is recorded as a function of the magnetic field.

-

The resulting spectrum can be analyzed to determine parameters such as the g-tensor and hyperfine coupling constants.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships in the study of the magnetic properties of cobalt(II) benzoate compounds.

Caption: Experimental workflow for the synthesis and magnetic characterization of cobalt(II) benzoate trihydrate.

Caption: Magnetic interaction pathways in cobalt(II) benzoate trihydrate.

References

- 1. [1610.09150] NanoSQUID magnetometry of individual cobalt nanoparticles grown by focused electron beam induced deposition [arxiv.org]

- 2. Exceptionally slow magnetic relaxation in cobalt( ii ) benzoate trihydrate - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03610A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exceptionally slow magnetic relaxation in cobalt(ii) benzoate trihydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. osti.gov [osti.gov]

- 6. epublications.marquette.edu [epublications.marquette.edu]

The Thermal Decomposition Pathway of Cobalt Dibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt(II) dibenzoate, an organometallic compound, finds applications in various industrial processes, including as a catalyst and as a component in the synthesis of polymers and pigments. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, optimization of its applications, and for the development of novel materials. This technical guide provides an in-depth analysis of the thermal decomposition of cobalt dibenzoate, drawing from available experimental data and analogies with related metal carboxylates. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Thermal Decomposition Pathway

The thermal decomposition of cobalt(II) dibenzoate is a multi-step process that is initiated by dehydration followed by the breakdown of the organic benzoate ligands, ultimately yielding cobalt oxide as the final solid residue. The exact nature of the intermediate products and the gaseous species evolved can be inferred from studies on similar metal carboxylates, particularly cobalt(II) acetate.

Based on available literature, the proposed thermal decomposition pathway of a hydrated form of cobalt(II) dibenzoate, Co(C₇H₅O₂)₂·nH₂O, proceeds as follows:

Step 1: Dehydration The initial stage of decomposition involves the loss of water of crystallization. This is an endothermic process that typically occurs at relatively low temperatures, generally below 200°C. The number of water molecules (n) can vary depending on the synthesis and storage conditions of the this compound.

Co(C₇H₅O₂)₂·nH₂O(s) → Co(C₇H₅O₂)₂(s) + nH₂O(g)

Step 2: Decomposition of Anhydrous this compound Following dehydration, the anhydrous cobalt(II) dibenzoate decomposes. This is a more complex stage and likely occurs in two overlapping steps. The organic portion of the molecule breaks down, leading to the formation of gaseous products and a solid intermediate. By analogy with cobalt acetate decomposition, the evolved gases are expected to be a mixture of carbon dioxide, carbon monoxide, and possibly benzoic anhydride or other organic fragments. The solid intermediate is likely an unstable basic cobalt benzoate.

Co(C₇H₅O₂)₂(s) → Intermediate Cobalt Species(s) + Gaseous Products (CO₂, CO, organic fragments)(g)

Step 3: Formation of Cobalt Oxide The final stage of the decomposition is the conversion of the intermediate species into a stable cobalt oxide. In an oxidizing atmosphere (like air), the final product is typically tricobalt tetroxide (Co₃O₄)[1]. In an inert atmosphere, the formation of cobalt(II) oxide (CoO) is also possible. This final step is an exothermic process.

Intermediate Cobalt Species(s) → Co₃O₄(s) + Gaseous Products(g)

The overall decomposition can be summarized as a transition from the hydrated salt to the anhydrous form, followed by the breakdown of the organic ligands, and finally the formation of a stable cobalt oxide.

Quantitative Data

The following table summarizes the quantitative data for the thermal decomposition of cobalt(II) benzoate based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA)[1]. The data is presented in a structured format for clarity and comparison.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Final Product |

| Decomposition of Benzoate | Not specified | - | - | - |

| Formation of Cobalt Oxide | Not specified | 26.65 (as CoO) | 26.74 (as CoO) | Co₃O₄[1] |

Note: The referenced study provides the final residue as CoO in a table but states Co₃O₄ is formed for cobalt compounds in the text[1]. This table reflects the data as presented in the source's table. The decomposition temperature ranges for this compound were not explicitly provided in the primary source.

Experimental Protocols

The following is a representative experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on this compound, based on common practices for metal carboxylates.

Objective: To determine the thermal stability and decomposition pathway of cobalt(II) dibenzoate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC), preferably with an evolved gas analysis (EGA) system such as a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Parameters:

-

Sample Preparation: A small amount of finely ground this compound (typically 3-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and remove gaseous decomposition products.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The instrument records the sample mass (TGA) and the heat flow (DSC) as a function of temperature. If an EGA system is used, the composition of the evolved gases is monitored simultaneously.

Data Analysis:

-

TGA Curve: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, corresponding to different decomposition steps. The percentage mass loss for each step is calculated.

-

DTG Curve: The derivative of the TGA curve (DTG curve) is used to determine the temperatures of the maximum rate of mass loss for each decomposition step.

-

DSC Curve: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events associated with phase transitions and decomposition reactions.

-

EGA Data (if available): The data from the MS or FTIR is used to identify the chemical composition of the gaseous products evolved at each decomposition stage, which helps in elucidating the reaction mechanism.

Mandatory Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow.

Caption: Proposed thermal decomposition pathway of hydrated this compound.

Caption: General experimental workflow for TGA-DSC analysis.

References

Solubility of Cobalt Dibenzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) dibenzoate, a coordination compound with the formula Co(C₇H₅O₂)₂, is a pink to red crystalline solid. It is recognized for its utility as a catalyst in various organic reactions and as a component in the production of pigments and other materials.[1][2] A critical physicochemical property influencing its application, particularly in homogeneous catalysis and material synthesis, is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of cobalt dibenzoate, detailed experimental protocols for its quantitative determination, and a discussion of the factors influencing its solubility. While specific quantitative solubility data is not widely published, this guide equips researchers with the methodology to precisely determine solubility in their specific solvent systems.

Introduction

This compound, also known as cobalt(II) benzoate or cobaltous benzoate, is a metal carboxylate that is generally soluble in organic solvents but insoluble or only slightly soluble in water.[1][3][4] This differential solubility is fundamental to its use in non-aqueous reaction media. The benzoate ligands, with their aromatic character, contribute to the compound's affinity for organic solvents. Understanding and quantifying this solubility is crucial for optimizing reaction conditions, controlling concentration, and ensuring the homogeneity of reaction mixtures.

General Solubility Profile

This compound's solubility is dictated by the principle of "like dissolves like." The nonpolar aromatic rings of the benzoate ligands favor interaction with nonpolar and moderately polar organic solvents.

Qualitative Solubility:

-

High Solubility: Generally observed in polar aprotic solvents and some polar protic solvents.

-

Moderate Solubility: Expected in nonpolar aromatic and some less polar solvents.

-

Insoluble/Slightly Soluble: Consistently reported in water.[1][3][4]

The hygroscopic nature of this compound suggests that the presence of water in organic solvents could influence its solubility.[4]

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | Alcohol | 25 | Data to be determined | Data to be determined |

| Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | Ether | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination by UV-Visible Spectrophotometry

The distinct color of this compound solutions allows for a straightforward and accurate determination of its solubility using UV-Visible spectrophotometry. This method relies on the Beer-Lambert law, which correlates the absorbance of a solution to the concentration of the absorbing species.

Materials and Equipment

-

Cobalt(II) dibenzoate (analytical grade)

-

Organic solvents of interest (spectroscopic grade)

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

Step 1: Preparation of the Saturated Solution

-

Add an excess amount of this compound to a volumetric flask containing the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

-

After equilibration, allow the solution to stand undisturbed at the same temperature for the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

Step 2: Preparation of Standard Solutions and Generation of a Calibration Curve

-

Prepare a stock solution of this compound of a known concentration in the same solvent. This concentration should be higher than the expected solubility.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

Step 3: Analysis of the Saturated Solution

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λ_max.

-

Using the equation from the calibration curve, calculate the concentration of the diluted solution.

Step 4: Calculation of Solubility

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent plays a significant role. Solvents with polarity similar to that of this compound are likely to be more effective.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there can be exceptions.

-

Presence of Impurities: Water or other impurities in the solvent can alter the solubility.

-

Crystalline Form: Different polymorphs of this compound may exhibit different solubilities.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The provided protocol for UV-Visible spectrophotometry offers a reliable and accurate method for researchers to quantify solubility in their systems of interest. A thorough understanding and experimental determination of solubility are paramount for the effective application of this compound in research, development, and industrial processes.

References

Spectroscopic Analysis of Cobalt Dibenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cobalt dibenzoate, focusing on Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document details the core principles, experimental protocols, and data interpretation relevant to the characterization of this coordination complex.

Introduction to the Spectroscopic Characterization of this compound

This compound, a metal-organic compound, has applications in various fields, including catalysis and materials science. Its precise characterization is crucial for understanding its structure-activity relationships. Spectroscopic techniques like FTIR and UV-Vis are powerful, non-destructive methods for elucidating the molecular structure and electronic properties of such complexes.

FTIR spectroscopy probes the vibrational modes of molecules, providing insights into the coordination environment of the cobalt ion and the bonding of the benzoate ligands. Specifically, the characteristic stretching frequencies of the carboxylate groups are sensitive to the coordination mode (e.g., monodentate, bidentate, bridging).

UV-Vis spectroscopy investigates the electronic transitions within the d-orbitals of the cobalt(II) ion. The positions and intensities of the absorption bands in the UV-Vis spectrum are indicative of the coordination geometry (e.g., octahedral, tetrahedral) of the cobalt center.

Quantitative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for cobalt(II) carboxylate complexes, providing a reference for the analysis of this compound.

Table 1: Characteristic FTIR Absorption Bands for Cobalt(II) Benzoate Complexes

| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Asymmetric COO⁻ Stretch (νₐₛ) | ~1600 | Indicates the coordination of the carboxylate group to the cobalt ion. |

| Symmetric COO⁻ Stretch (νₛ) | ~1371 | Provides further information on the coordination mode. |

| Δν (νₐₛ - νₛ) | ~229 | The magnitude of the separation between the asymmetric and symmetric stretches can help distinguish between different coordination modes (monodentate, bidentate, bridging). |

Note: The exact positions of the absorption bands can vary depending on the specific crystalline form and coordination environment of the this compound sample.

Table 2: Typical UV-Vis Absorption Bands for Pseudo-Octahedral Cobalt(II) Complexes

| Transition | Wavenumber Range (cm⁻¹) | Wavelength Range (nm) | Assignment |

| ν₁ | 7,000 - 9,000 | 1111 - 1429 | ⁴T₁g(F) → ⁴T₂g(F) |

| ν₂ | 14,000 - 17,000 | 588 - 714 | ⁴T₁g(F) → ⁴A₂g(F) |

| ν₃ | 17,000 - 22,000 | 455 - 588 | ⁴T₁g(F) → ⁴T₁g(P) |

Note: These are typical ranges for high-spin octahedral Co(II) complexes. The exact λₘₐₓ values for this compound will depend on the solvent and the specific ligand field strength.

Experimental Protocols

Detailed methodologies for the FTIR and UV-Vis analysis of this compound are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and determine the coordination mode of the benzoate ligand in this compound.

Method: KBr Pellet Technique

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Method: Attenuated Total Reflectance (ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Record the spectrum in the desired range (e.g., 4000-650 cm⁻¹).

-

Collect a background spectrum with the clean, empty ATR crystal.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic transitions and infer the coordination geometry of the cobalt(II) ion in this compound.

-

Solvent Selection:

-

Choose a solvent that dissolves this compound and is transparent in the UV-Vis region of interest (typically 200-800 nm). Suitable solvents may include ethanol, methanol, or dimethylformamide (DMF).

-

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the this compound solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm).

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

Visualization of Methodologies and Concepts

The following diagrams illustrate the experimental workflow and the logical connections in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural features.

Cobalt Dibenzoate: A Technical Guide for Researchers

CAS Number: 932-69-4

This technical guide provides an in-depth overview of cobalt dibenzoate, a coordination compound with applications in catalysis and materials science. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and analytical methodologies.

Chemical and Physical Properties

This compound, also known as cobalt(II) benzoate, is a cobalt salt of benzoic acid. Its key chemical and physical properties are summarized in the table below for easy reference. The compound is generally a solid that is insoluble in water but soluble in certain organic solvents.[1][2][3] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1][3] The appearance of the compound can vary, with different sources describing it as a gray, pink to red, or white crystalline powder.

| Property | Value | References |

| CAS Number | 932-69-4 | [1][4] |

| Molecular Formula | C₁₄H₁₀CoO₄ | [4] |

| Molecular Weight | 301.16 g/mol | [1] |

| Appearance | Gray crystals or crystalline powder | [1][4] |

| Pink to red crystalline solid | [2] | |

| White powder | [5] | |

| Melting Point | 114-116 °C | [1][4] |

| Boiling Point | 249.3 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water | [1][3] |

| Soluble in organic solvents | [2] | |

| Sensitivity | Hygroscopic | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a cobalt(II) salt, such as cobalt(II) carbonate, with benzoic acid in an aqueous solution.[6] The following protocol is a detailed methodology based on established chemical principles for this type of synthesis.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Benzoic acid (C₇H₆O₂)

-

Deionized water

-

Ethanol (for washing)

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of cobalt(II) carbonate in deionized water.

-

While stirring, gradually add a stoichiometric equivalent of benzoic acid to the flask. The reaction will be accompanied by the evolution of carbon dioxide gas.

-

Heat the reaction mixture to boiling and maintain a gentle reflux with continuous stirring. The progress of the reaction can be monitored by the cessation of gas evolution and a color change in the solution.

-

After the reaction is complete, allow the mixture to cool to room temperature. As the solution cools, this compound will precipitate out of the solution.

-

To maximize the yield, the flask can be further cooled in an ice bath.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with a small amount of cold ethanol to aid in drying.

-

Dry the purified this compound in a drying oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for confirming the formation of this compound. The spectrum should show the absence of the broad O-H stretch from the carboxylic acid group of benzoic acid and the appearance of characteristic carboxylate (COO⁻) stretching frequencies. The asymmetric and symmetric stretching vibrations of the carboxylate group are typically observed in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions of the cobalt(II) ion in the complex. The spectrum of a solution of this compound in a suitable organic solvent will typically display absorption bands in the visible region, which are characteristic of d-d transitions of the octahedral Co(II) center.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways in the same manner as a drug molecule, its catalytic activity in various chemical transformations is of significant interest. Cobalt(II) compounds are known to catalyze oxidation reactions, often proceeding through a catalytic cycle involving changes in the oxidation state of the cobalt ion.

Below is a generalized diagram representing a plausible catalytic cycle for a Co(II)-catalyzed oxidation reaction.

References

- 1. Mechanistic insights into cobalt(ii/iii)-catalyzed C–H oxidation: a combined theoretical and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Buy Cobalt(II) benzoate (EVT-13910187) [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exceptionally slow magnetic relaxation in cobalt(ii) benzoate trihydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Investigating the Magnetic Relaxation in Cobalt(II) Benzoate Trihydrate

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cobalt(II) benzoate trihydrate, with the formula unit [Co(Bz)(H₂O)₂]Bz·H₂O, presents a fascinating case study in molecular magnetism.[1][2][3] Structurally, it forms one-dimensional chains where Co(II) centers are triply linked by a syn-syn bridging benzoate and two aqua ligands.[1][2][3] This arrangement leads to significant ferromagnetic exchange coupling between the cobalt ions.[1][2][3] Paradoxically, the material undergoes a phase transition to an antiferromagnetic state at a Néel temperature (T_N) of 5.5 K.[1][2][3] Despite this antiferromagnetic ordering, the compound exhibits exceptionally slow magnetic relaxation, a characteristic typically associated with single-molecule magnets (SMMs) or single-chain magnets (SCMs).[1][2] This guide provides a comprehensive overview of its synthesis, structural characteristics, and the complex, multi-pathway magnetic relaxation dynamics that make it a compelling subject for research in molecular magnetism.

Data Presentation: Structural and Magnetic Properties

The quantitative data derived from experimental characterization of cobalt(II) benzoate trihydrate are summarized below.

Table 1: Crystallographic Data

Single-crystal X-ray diffraction performed at 173 K provides the following structural parameters.[1][3]

| Parameter | Value |

| Empirical Formula | CoC₁₄H₁₆O₇ |

| Formula Weight (Mr) | 355.20 |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 6.2318(4) |

| b (Å) | 34.130(3) |

| c (Å) | 6.9115(4) |

| β (°) | 95.703(7) |

| Volume (ų) | 1462.72(17) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.613 |

| Radiation | MoKα (λ = 0.71073 Å) |

| CCDC Deposition Number | 1536321 |

Table 2: DC Magnetic Properties

Direct current (DC) magnetic measurements reveal a transition from a ferromagnetically coupled paramagnetic phase to an antiferromagnetic phase.

| Parameter | Value / Observation |

| Néel Temperature (T_N) | 5.5 K |

| High-Temperature Behavior (T > 5.5 K) | Paramagnetic phase with strong ferromagnetic exchange coupling |

| Low-Temperature Behavior (T < 5.5 K) | Antiferromagnetic phase |

| Hysteresis Loop | Observed at T = 2.0 K with two lobes, despite zero remnant magnetization |

Table 3: AC Magnetic Relaxation Parameters

Alternating current (AC) susceptibility measurements uncover complex slow magnetic relaxation dynamics, which are highly dependent on the applied external DC magnetic field.

| Condition | Observed Channels | Relaxation Dynamics & Parameters |

| Zero DC Field (B_DC = 0) | Two | Low-Frequency (LF) Channel: Exceptionally slow relaxation with τ_LF > 1.6 s. Data fitting yields τ_LF (2.1 K) = 14 s.[1][2] |

| High-Frequency (HF) Channel: Obeys the Orbach process at higher temperatures and the Raman process at lower temperatures.[1][2] | ||

| Applied DC Field (B_DC = 0.1 T) | Three | The presence of a modest external field induces a third relaxation channel, indicating complex underlying dynamics.[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of cobalt(II) benzoate trihydrate are crucial for reproducibility.

Synthesis of Single Crystals

The synthesis of cobalt(II) benzoate trihydrate is achieved through a direct reaction in an aqueous solution.[1][3]

-

Reactants: 0.0975 g of solid cobalt(II) carbonate (CoCO₃, 0.82 mmol) and 0.1 g of solid benzoic acid (0.82 mmol) are used.

-

Procedure: The reactants are placed in a beaker with 75 cm³ of water. The mixture is stirred and heated to boiling.

-

Reaction: The solution is maintained at boiling for 3.5 hours, during which its color changes to pink.

-

Crystallization: The hot solution is filtered to remove any unreacted solids and then left undisturbed for crystallization at room temperature.

-

Product: Brown-green single crystals suitable for X-ray diffraction appear after approximately three weeks.

Single-Crystal X-ray Crystallography

Structural determination was performed using a single-crystal X-ray diffractometer.[1][3]

-

Instrument: An Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire3 CCD detector was used.

-

Radiation Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was employed.

-

Temperature: Data was collected on a crystal sample maintained at a low temperature of 173(1) K.

-

Data Analysis: The collected diffraction data was used for structure solution and refinement to yield the final crystallographic parameters listed in Table 1.

Magnetic Susceptibility Measurements

Both DC and AC magnetic measurements were conducted using a Quantum Design MPMS-XL7 SQUID magnetometer.

-

Sample Preparation: A powdered sample is encapsulated in a gelatin holder for measurement.

-

DC Measurements:

-

The temperature dependence of the magnetic susceptibility was measured between 1.9 K and 300 K under an applied DC field of 0.1 T.

-

Magnetization versus field data was collected at 2.0 K and 4.6 K with fields up to 7 T.

-

All raw data were corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms.

-

-

AC Measurements:

-

Dynamic (AC) susceptibility was measured by applying a small oscillating magnetic field with an amplitude (B_AC) of 0.38 mT.

-

Measurements were performed over a frequency range of 0.1 Hz to 1500 Hz.

-

The experiments were conducted under two conditions: in the absence of an external field (B_DC = 0 T) and with an applied static field (B_DC = 0.1 T) to probe the field-dependence of the relaxation dynamics.

-

Visualization of Pathways and Workflows

Logical Pathway of Magnetic Phenomena

The diagram below illustrates the relationship between the material's unique crystal structure and its resulting complex magnetic behavior.

Caption: Relationship from crystal structure to magnetic relaxation.

Experimental Workflow

This diagram outlines the systematic process of synthesizing and characterizing the magnetic properties of cobalt(II) benzoate trihydrate.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Exceptionally slow magnetic relaxation in cobalt(ii) benzoate trihydrate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Exceptionally slow magnetic relaxation in cobalt( ii ) benzoate trihydrate - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03610A [pubs.rsc.org]

A Technical Guide to the Synthesis of Cobalt Dibenzoate Single Crystals

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis of high-quality cobalt dibenzoate single crystals. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the synthesis workflow, offering a comprehensive resource for researchers in materials science and drug development.

Introduction

This compound, a metal-organic compound, is of significant interest due to its potential applications in catalysis, as a precursor for magnetic materials, and in the development of novel therapeutic agents. The controlled synthesis of single crystals of this compound is crucial for fundamental studies of its structure-property relationships and for its potential use in applications requiring high purity and defined crystalline form. This guide focuses on a reproducible method for growing cobalt(II) benzoate trihydrate single crystals.

Experimental Protocols

A reliable method for the synthesis of cobalt(II) benzoate trihydrate single crystals involves the reaction of cobalt(II) carbonate with benzoic acid in an aqueous solution, followed by slow crystallization.[1]

Materials and Equipment

-

Cobalt(II) carbonate (CoCO₃)

-

Benzoic acid (C₇H₆O₂)

-

Deionized water

-

Beaker

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Crystallization dish

Synthesis Procedure

The synthesis of cobalt(II) benzoate trihydrate single crystals can be achieved through the following steps[1]:

-

Reactant Preparation: In a beaker, combine 0.0975 g (0.82 mmol) of solid cobalt(II) carbonate and 0.1 g (0.82 mmol) of solid benzoic acid.

-

Reaction in Aqueous Solution: Add 75 cm³ of deionized water to the beaker containing the reactants.

-

Heating and Reaction: Place the beaker on a heating mantle or hot plate with a magnetic stirrer. Heat the mixture to boiling while continuously stirring.

-

Reaction Completion: Maintain the solution at boiling for approximately 3.5 hours. The completion of the reaction is indicated by the solution turning a distinct pink color.

-

Hot Filtration: While the solution is still hot, filter it to remove any unreacted starting materials or solid impurities.

-

Crystallization: Transfer the hot, filtered solution to a crystallization dish and allow it to cool slowly to room temperature.

-

Crystal Growth: Leave the solution undisturbed at room temperature. Single crystals suitable for X-ray diffraction studies are reported to form over a period of three weeks.

-

Isolation of Crystals: After the crystallization period, carefully decant the mother liquor and collect the "brown-green" crystals. The crystals should be air-dried.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of cobalt(II) benzoate trihydrate single crystals.

Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Cobalt(II) Carbonate Mass | 0.0975 g | [1] |

| Benzoic Acid Mass | 0.1 g | [1] |

| Water Volume | 75 cm³ | [1] |

| Reaction Time | 3.5 hours | [1] |

| Crystallization Time | 3 weeks | [1] |

| Yield | 0.0933 g (64%) | [1] |

Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 47.34 | 47.05 | [1] |

| Hydrogen (H) | 4.54 | 4.07 | [1] |

For the formula C₁₄H₁₆CoO₇ (Cobalt(II) benzoate trihydrate)[1]

Spectroscopic Data (FT-IR)

The characteristic infrared absorption bands for cobalt(II) benzoate trihydrate are presented below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1539, 1495 | Asymmetric ν(COO) | [1] |

| 1420, 1383 | Symmetric ν(COO) | [1] |

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound single crystals.

References

physical and chemical properties of anhydrous cobalt dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous cobalt dibenzoate, an organometallic compound, has garnered interest within various chemical and biomedical research fields. Its potential applications span from catalysis to materials science and, more broadly, the study of cobalt-containing compounds in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of anhydrous this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known biological context. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific disciplines.

Physical and Chemical Properties

Anhydrous this compound is a coordination complex consisting of a central cobalt(II) ion coordinated to two benzoate ligands. Its properties are summarized in the tables below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | cobalt(2+);dibenzoate[1] |

| Synonyms | Cobalt(II) benzoate, Cobaltous benzoate, this compound[2] |

| CAS Number | 932-69-4 |

| Molecular Formula | C₁₄H₁₀CoO₄[3] |

| Molecular Weight | 301.16 g/mol [3] |

| InChI Key | GAYAMOAYBXKUII-UHFFFAOYSA-L[1] |

Physical Properties

| Property | Value |

| Appearance | Gray crystalline solid |

| Melting Point | 114-116 °C |

| Solubility | Insoluble in water |

| Sensitivity | Hygroscopic |

Experimental Protocols

Synthesis of Anhydrous this compound

A common method for the synthesis of anhydrous this compound involves the reaction of a cobalt(II) salt with benzoic acid. The following protocol is a detailed procedure based on established methods for the synthesis of similar metal carboxylates.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Benzoic acid (C₇H₆O₂)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Desiccator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of cobalt(II) carbonate.

-

Addition of Reactants: To the flask, add 10.3 g of benzoic acid and 100 mL of deionized water.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Maintain a gentle reflux for 2 hours with continuous stirring. The color of the solution should change, indicating the formation of the cobalt benzoate complex.

-

Isolation of Hydrated Product: After the reflux period, allow the mixture to cool to room temperature. The hydrated this compound will precipitate out of the solution.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water, followed by one 20 mL portion of ethanol to aid in drying.

-

Dehydration: Transfer the filtered solid to a shallow evaporating dish and place it in a drying oven set to 120 °C. Dry the product for 4-6 hours, or until a constant weight is achieved, to ensure the complete removal of water and formation of the anhydrous this compound.

-

Storage: Once cooled to room temperature in a desiccator, store the resulting gray crystalline powder in a tightly sealed container to prevent rehydration, as the compound is hygroscopic.

Characterization Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of anhydrous this compound into an alumina or platinum crucible.

-

TGA/DSC Program:

-

Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.

-

Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 50 mL/min to prevent oxidation.

-

-

Data Analysis:

-

TGA: The TGA curve will show weight loss as a function of temperature. The decomposition of anhydrous this compound is expected to occur in one or more steps, likely beginning above its melting point. The final residue at 600 °C under an inert atmosphere would be cobalt oxides or metallic cobalt.[4][5]

-

DSC: The DSC curve will indicate endothermic and exothermic events. An endotherm corresponding to the melting point should be observed around 114-116 °C. Subsequent exothermic peaks would correspond to the decomposition of the organic benzoate ligands.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule and confirm the coordination of the benzoate ligand to the cobalt ion.

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of anhydrous this compound with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectra: The spectrum should show the absence of the broad O-H stretch from water (around 3400 cm⁻¹). Characteristic peaks for the coordinated benzoate ligand would include the asymmetric and symmetric COO⁻ stretching vibrations.[6]

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the cobalt(II) ion.

Procedure:

-

Sample Preparation: Prepare a dilute solution of anhydrous this compound in a suitable non-coordinating solvent.

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm.

-

Expected Spectra: The spectrum is expected to show absorption bands in the visible region characteristic of d-d transitions for an octahedral or tetrahedral Co(II) complex.[6]

Biological Context and Applications in Drug Development

While specific studies on the biological activity of anhydrous this compound are limited, the broader context of cobalt compounds provides insight into its potential roles and toxicological considerations.

General Biological Effects of Cobalt

Cobalt is an essential trace element, being a core component of vitamin B12. However, at higher concentrations, cobalt ions can be toxic. The toxicity of cobalt is often linked to its ability to mimic hypoxia by stabilizing the hypoxia-inducible factor (HIF-1α).[7] This can lead to the upregulation of genes involved in processes such as erythropoiesis and angiogenesis.[8] Cobalt compounds have been shown to be cytotoxic and genotoxic in various cell lines, with soluble cobalt compounds generally exhibiting higher genotoxicity.[9][10] The cytotoxicity of cobalt chloride has been demonstrated in brain cell lines, with neurons showing greater vulnerability than astrocytes.[11]

Cobalt Complexes in Drug Development

Cobalt complexes have been investigated for a range of therapeutic applications. The ability of cobalt to exist in different oxidation states and coordination geometries makes it a versatile metal for designing therapeutic agents. Some cobalt complexes have shown potential as anticancer, antiviral, and antibacterial agents. The mechanism of action is often related to the generation of reactive oxygen species, DNA interaction, or the inhibition of specific enzymes.[12] Furthermore, cobalt complexes are being explored as drug delivery vehicles, where the cobalt center can be designed to release a bioactive ligand under specific physiological conditions, such as the hypoxic environment of tumors.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of anhydrous this compound.

Caption: Synthesis and Characterization Workflow for Anhydrous this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of anhydrous this compound, along with protocols for its synthesis and characterization. While specific biological data for this compound is sparse, the known effects of cobalt ions and the broader applications of cobalt complexes in medicine suggest potential areas for future research. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound and in the broader field of medicinal inorganic chemistry. Further investigation into the specific biological activities and potential therapeutic applications of anhydrous this compound is warranted.

References

- 1. Cobalt(II) benzoate | Fisher Scientific [fishersci.ca]

- 2. Cas 932-69-4,COBALT (II) BENZOATE | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cobalt metabolism and toxicology--a brief update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cytotoxicity and genotoxicity of soluble and particulate cobalt in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The genetic toxicology of cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of cobalt chloride in brain cell lines - a comparison between astrocytoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Artificial Control of Cell Signaling Using a Photocleavable Cobalt(III)-Nitrosyl Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Cobalt(II) Benzoate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of cobalt(II) benzoate complexes, focusing on the core analytical techniques used for their characterization. Detailed experimental protocols, comparative data, and visual representations of key concepts are presented to aid in the understanding and application of these methods in research and development.

Introduction

Cobalt(II) benzoate complexes are a class of coordination compounds that have garnered significant interest due to their diverse structural motifs and potential applications in catalysis, materials science, and as precursors for the synthesis of other valuable compounds. The coordination of the benzoate ligand to the cobalt(II) center can occur in various modes, leading to the formation of mononuclear, dinuclear, or polymeric structures. The presence of auxiliary ligands further expands this structural diversity. Accurate structural elucidation is paramount to understanding the properties and potential applications of these complexes. This guide details the key experimental techniques employed for this purpose: Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, X-ray Crystallography, and Thermal Analysis.

Synthesis of Cobalt(II) Benzoate Complexes

The synthesis of cobalt(II) benzoate complexes can be achieved through various methods, often involving the reaction of a cobalt(II) salt with benzoic acid or a benzoate salt in a suitable solvent. The presence of other ligands, such as pyridine or its derivatives, can lead to the formation of mixed-ligand complexes.

A general synthetic approach involves the reaction of cobalt(II) carbonate with benzoic acid in boiling water, followed by crystallization.[1] Another common method is the reaction of a cobalt(II) salt, such as cobalt(II) nitrate hexahydrate, with benzoic acid hydrazide in an ethanolic solution.[2] Solid-state reactions have also been employed to synthesize binuclear cobalt(II) benzoate complexes.[3][4]

Spectroscopic Characterization

Spectroscopic techniques are fundamental in providing initial insights into the coordination environment of the cobalt(II) ion and the binding mode of the benzoate ligand.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of the carboxylate group of the benzoate ligand. The difference (Δν) between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies of the carboxylate group can provide information about its coordination to the metal center.

| Coordination Mode | Δν (cm⁻¹) Range |

| Ionic | < 200 |

| Monodentate | > 200 |

| Bidentate (Chelating) | < 150 |

| Bidentate (Bridging) | 140 - 200 |

Table 1: Correlation between Δν(COO⁻) and the Coordination Mode of the Benzoate Ligand.

Quantitative IR Data for Representative Cobalt(II) Benzoate Complexes:

| Complex | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Coordination Mode of Benzoate | Reference |

| [Co₂(μ-H₂O)(μ-OBz)₂(OBz)₂(Py)₄]·(C₆H₆)(BzOH) | ~1590 - 1610 | ~1380 - 1420 | ~170 - 230 | Bridging and Monodentate | [3][4] |

| [Co(OBz)₂(Py)₂(H₂O)] | ~1590 - 1610 | ~1380 - 1420 | ~170 - 230 | Monodentate | [4] |

| [Co(Bz)(H₂O)₂]Bz·H₂O | 1539, 1495 | 1420, 1383 | 119, 112 | Bridging (syn-syn) | [1] |

| [Co₂(C₇H₅O₂)₂(OH)₂·4H₂O] | 1510 | 1400 | 110 | Bidentate Bridging | [5] |

Table 2: IR Spectroscopic Data for Selected Cobalt(II) Benzoate Complexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the d-d electronic transitions of the cobalt(II) ion, which are sensitive to its coordination geometry. Octahedral Co(II) complexes typically exhibit three spin-allowed transitions, while tetrahedral complexes show more intense absorptions.

Quantitative UV-Vis Data for Representative Cobalt(II) Benzoate Complexes:

| Complex | λ_max (nm) | Assignment | Geometry | Reference |

| [Co(BH)₃]H₂O (BH = Benzoic hydrazide) | ~500-600 | ⁴T₁g(F) → ⁴T₁g(P), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₂g(F) | Octahedral | [2] |

| [Co(OBz)₂(Py)₂(H₂O)] | ~520 | d-d transitions | Octahedral | [4] |

Table 3: UV-Visible Spectroscopic Data for Selected Cobalt(II) Benzoate Complexes.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of crystalline cobalt(II) benzoate complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall molecular structure. Powder X-ray diffraction (PXRD) is useful for phase identification and for obtaining unit cell parameters of microcrystalline materials.

Crystallographic Data for Representative Cobalt(II) Benzoate Complexes:

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Co-O (Å) Range | Co-N (Å) Range | Co-Co (Å) | Reference |

| [Co₂(μ-H₂O)(μ-OBz)₂(OBz)₂(Py)₄]·1.5(C₆H₆) | Triclinic | P-1 | - | - | - | - | - | - | - | - | 3.55-3.64 | [3][4] |

| [Co(Bz)(H₂O)₂]Bz·H₂O | Monoclinic | C2/c | 16.2913 | 7.3917 | 12.6841 | 90 | 108.93 | 90 | 2.05-2.15 | - | 3.1159 | [1] |

| [Co₂(C₇H₅O₂)₂(OH)₂·4H₂O] | Triclinic | - | 15.58 | 11.92 | 4.33 | 96.08 | 104.68 | 88.46 | - | - | - | [5] |

| [Co₂(C₇H₅O₂)(C₄H₅O₄N)(OH)·5H₂O] | Orthorhombic | - | 21.57 | 15.06 | 11.40 | 90 | 90 | 90 | - | - | - | [5] |

Table 4: Selected Crystallographic Data for Cobalt(II) Benzoate Complexes.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability of cobalt(II) benzoate complexes and to identify the nature of water molecules (coordinated or lattice). The decomposition process often occurs in distinct steps, corresponding to the loss of solvent molecules, followed by the decomposition of the organic ligands, ultimately yielding a metal oxide residue.

Thermal Analysis Data for a Representative Cobalt(II) Complex:

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Calculated) | Assignment |

| [Co(p-aminobenzoate)₂(H₂O)₄] | 1 | 80-180 | 18.5 | 18.3 | Loss of four coordinated water molecules |

| 2 | 250-450 | 63.2 | 62.9 | Decomposition of the p-aminobenzoate ligands |

Table 5: Thermal Analysis Data for a Cobalt(II) p-aminobenzoate Complex. (Note: Data for a closely related complex is provided as a representative example due to limited specific data for the parent benzoate.)

Experimental Protocols

General Synthesis of a Cobalt(II) Benzoate Complex

-

Reactant Preparation: Dissolve a stoichiometric amount of a cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O) in ethanol. In a separate flask, dissolve the desired amount of benzoic acid or its derivative in ethanol.

-

Reaction: Slowly add the cobalt(II) salt solution to the benzoic acid solution with constant stirring. If an auxiliary ligand (e.g., pyridine) is to be included, it should be added to the reaction mixture at this stage.

-

Precipitation: Heat the reaction mixture on a water bath for a few minutes to induce precipitation.

-

Isolation: Allow the mixture to cool to room temperature and then leave it undisturbed, often overnight, to ensure complete precipitation.

-

Purification: Filter the precipitate, wash it with ethanol, and then dry it in a desiccator over a suitable drying agent like anhydrous calcium chloride.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried complex with anhydrous KBr powder. Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol oil.

-

Data Acquisition: Place the KBr pellet or the Nujol mull (between salt plates) in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands, particularly the asymmetric and symmetric stretching vibrations of the carboxylate group, to determine the coordination mode of the benzoate ligand.

UV-Visible (UV-Vis) Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the cobalt(II) benzoate complex in a suitable solvent (e.g., ethanol, DMSO) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and correlate them with the expected d-d electronic transitions for the likely coordination geometry of the Co(II) ion.

X-ray Crystallography (Single Crystal)

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of the solvent from a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer and collect diffraction data at a specific temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages. This will yield the final atomic coordinates, bond lengths, and bond angles.

Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the dried complex into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.

-